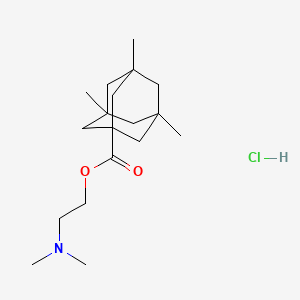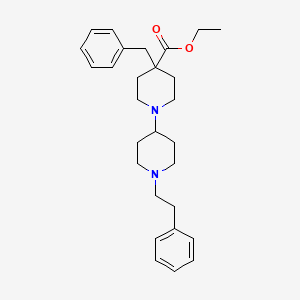![molecular formula C17H15Cl4NO4S2 B5014762 Methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate](/img/structure/B5014762.png)
Methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trichloromethyl group, a chlorophenyl group, and a sulfonylamino group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylsulfonyl chloride with 2,2,2-trichloroethylamine to form an intermediate product. This intermediate is then reacted with 4-mercaptophenylacetic acid methyl ester under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group or the sulfonylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with enzymes or receptors, modulating their activity. The trichloromethyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicofol: A similar compound with a trichloromethyl group and chlorophenyl group, used as an acaricide.
4-Methyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)-thioureido)-ethyl)-benzamide: Another related compound with similar structural features.
Uniqueness
Methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonylamino group, in particular, differentiates it from other similar compounds, providing unique interactions with biological targets.
Eigenschaften
IUPAC Name |
methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl4NO4S2/c1-26-15(23)10-27-13-6-2-11(3-7-13)16(17(19,20)21)22-28(24,25)14-8-4-12(18)5-9-14/h2-9,16,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPPMJUAEJDPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl4NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-1-(3-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5014700.png)
![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B5014705.png)
![pentyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate](/img/structure/B5014715.png)
![3-Ethylsulfanyl-6-pyridin-4-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5014716.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5014721.png)
![3-Methyl-4-[(4-methylphenyl)methyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B5014729.png)
![N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5014735.png)
![(5E)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B5014736.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methoxy-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5014757.png)

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5014774.png)
![N-allyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5014785.png)
